[6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
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Overview
Description
[6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a propylamino group and a piperidine ring linked via a methanone bridge, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the pyridine and piperidine intermediates. These intermediates are then subjected to a series of reactions, including amination and coupling reactions, to form the final compound. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility allows for its incorporation into various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The compound’s structure allows it to fit into binding sites on target molecules, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- [6-(Methylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
- [6-(Ethylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
- [6-(Butylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Uniqueness
What sets [6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone apart from similar compounds is its specific propylamino substitution, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to different pharmacological and chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[6-(propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-9-21-18-6-5-15(13-22-18)19(24)23-11-7-16(8-12-23)25-17-4-3-10-20-14-17/h3-6,10,13-14,16H,2,7-9,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJVKNDRTWRUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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